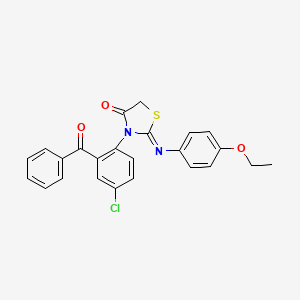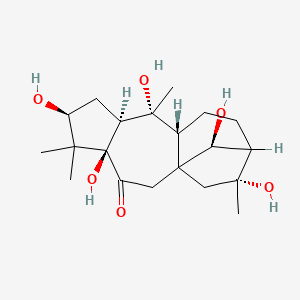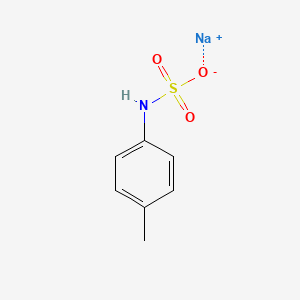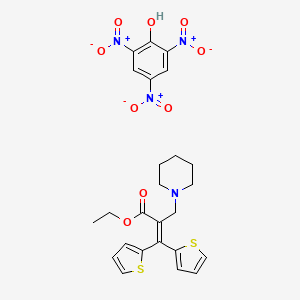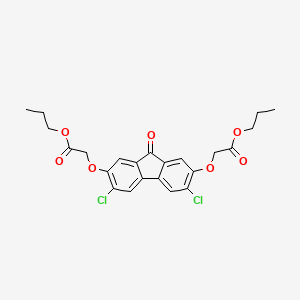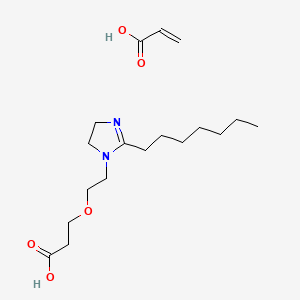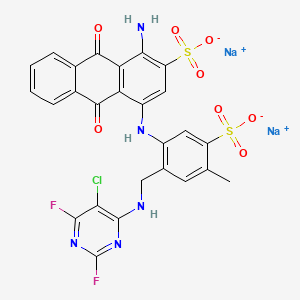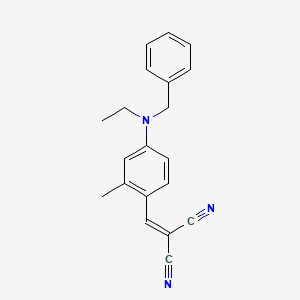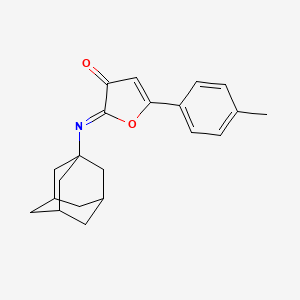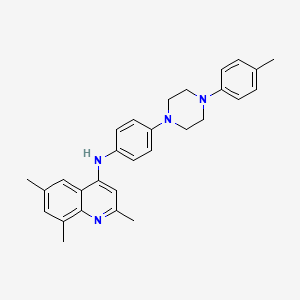
N-Desmethyl brasofensine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl brasofensine is a metabolite of brasofensine, a phenyltropane dopamine reuptake inhibitor. Brasofensine was initially developed for the treatment of Parkinson’s and Alzheimer’s diseases but was discontinued due to stability issues and the occurrence of isomerization . This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl brasofensine typically involves the demethylation of brasofensine. This can be achieved through various chemical reactions, including:
N-Demethylation using Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or peracids can be used to remove the methyl group from the nitrogen atom.
Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon, to facilitate the removal of the methyl group under hydrogen gas.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
N-Desmethyl brasofensine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated metabolites, while reduction could produce deoxygenated derivatives.
科学研究应用
N-Desmethyl brasofensine has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of brasofensine.
Biology: The compound is used in biological studies to understand its effects on cellular processes and neurotransmitter systems.
Medicine: Research focuses on its potential therapeutic effects and pharmacokinetics in the treatment of neurological disorders.
Industry: this compound is used in the pharmaceutical industry for drug development and testing.
作用机制
N-Desmethyl brasofensine exerts its effects by inhibiting the synaptic dopamine transporter. This inhibition prevents the reuptake of dopamine into presynaptic neurons, thereby increasing the concentration of dopamine in the synaptic cleft. This mechanism is similar to that of brasofensine, which enhances dopaminergic signaling and improves motor function in models of Parkinson’s disease .
相似化合物的比较
Similar Compounds
Brasofensine: The parent compound, which is also a dopamine reuptake inhibitor.
O-Desmethyl brasofensine: Another metabolite of brasofensine with similar pharmacological properties.
BMS-205912: The Z-isomer of brasofensine, which has different pharmacokinetic properties.
Uniqueness
N-Desmethyl brasofensine is unique due to its specific metabolic pathway and its role as a key intermediate in the metabolism of brasofensine. Its pharmacological profile and stability make it a valuable compound for research, particularly in understanding the metabolism and action of dopamine reuptake inhibitors .
属性
CAS 编号 |
200558-52-7 |
|---|---|
分子式 |
C15H18Cl2N2O |
分子量 |
313.2 g/mol |
IUPAC 名称 |
(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |
InChI |
InChI=1S/C15H18Cl2N2O/c1-20-18-8-12-11(7-10-3-5-15(12)19-10)9-2-4-13(16)14(17)6-9/h2,4,6,8,10-12,15,19H,3,5,7H2,1H3/b18-8+/t10-,11+,12+,15+/m0/s1 |
InChI 键 |
DOQGCMWUTVSEPX-WMGZZIQCSA-N |
手性 SMILES |
CO/N=C/[C@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
CON=CC1C2CCC(N2)CC1C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


